![molecular formula C12H14N2O2 B2893587 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione CAS No. 63384-01-0](/img/structure/B2893587.png)
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3-Methylphenyl group and an amino group .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds could also be investigated .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives:
- It has been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its role in creating important biological compounds (Cal et al., 2012).
Computational Analysis for Antioxidant Activity:
- The compound has been computationally analyzed for its equilibrium geometry, vibrational spectra, and electronic structure, particularly in its application as an antioxidant (Boobalan et al., 2014).
Chemical Synthesis and Reaction Studies:
- Research has focused on its reactions in chemical synthesis, such as in the synthesis of 3,5-disubstituted-2-pyridylpyrroles (Klappa et al., 2002) and in the acylation of pyrrolidine-2,4-diones (Jones et al., 1990).
Inhibitory Activity in Biochemical Processes:
- It's also been studied for its inhibitory activity in biochemical processes, as seen in the research on analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione (Daly et al., 1986).
Material Science and Polymer Research:
- Its derivatives are investigated in material science, particularly in the synthesis of photoluminescent polymers and studies of their properties (Zhang & Tieke, 2008).
Molecular Structure Analysis:
- Research has also been conducted on the crystal and molecular structure of derivatives of this compound, contributing to the understanding of its properties in various states (Argay et al., 1999).
Medical Research and Drug Development:
- It's used in the synthesis of compounds for medical research, such as in the creation of cyclic imides with potential therapeutic applications (Butler et al., 1987).
Metal Ion Binding and Sensor Development:
- The compound has applications in developing sensors for metal ions, as indicated in studies on vitamin K3 derivatives (Patil et al., 2017).
Zukünftige Richtungen
The future directions in the research of “1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the carbonic anhydrase isoenzymes. By inhibiting these enzymes, the compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many physiological processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of the carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance, which can have therapeutic effects in the treatment of diseases involving these enzymes .
Action Environment
The action, efficacy, and stability of 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Eigenschaften
IUPAC Name |
1-[(3-methylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)13-8-14-11(15)5-6-12(14)16/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONRZHRYKPPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

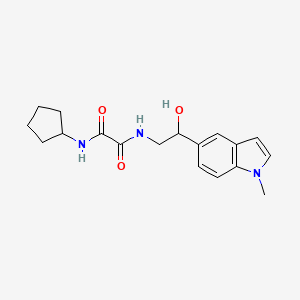
![5-chloro-3-[(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methyl]-1-methyl-1H-indole](/img/structure/B2893506.png)

![4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2893510.png)

![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)
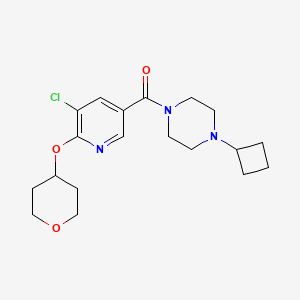
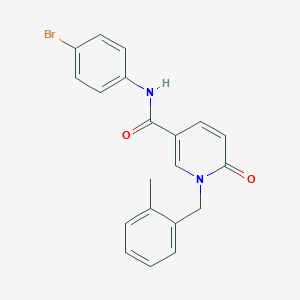
![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)
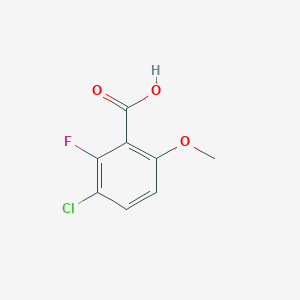
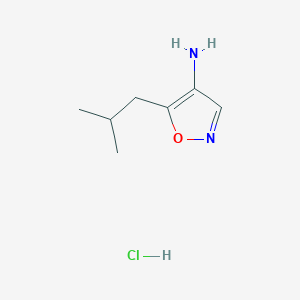

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2893526.png)